(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 478079-01-5
Cat. No.: VC5820017
Molecular Formula: C23H19ClF3N3OS
Molecular Weight: 477.93
* For research use only. Not for human or veterinary use.
![(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one - 478079-01-5](/images/structure/VC5820017.png)
Specification
CAS No. | 478079-01-5 |
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Molecular Formula | C23H19ClF3N3OS |
Molecular Weight | 477.93 |
IUPAC Name | (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C23H19ClF3N3OS/c24-20-13-17(23(25,26)27)15-28-21(20)29-8-10-30(11-9-29)22(31)19(14-18-7-4-12-32-18)16-5-2-1-3-6-16/h1-7,12-15H,8-11H2/b19-14+ |
Standard InChI Key | IQRIJCMDOZYGEE-XMHGGMMESA-N |
SMILES | C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4 |
Introduction
Structural Features and Molecular Design
The compound’s architecture combines three pharmacophoric elements:
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Piperazine-Core Pyridine Module: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group attached to the piperazine ring enhances lipophilicity and receptor binding. Trifluoromethyl groups are known to improve metabolic stability and membrane permeability, as demonstrated in related pyridinylpiperazine antagonists of neuropeptide Y Y2 receptors .
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Enone Linker: The (2E)-prop-2-en-1-one bridge introduces planar rigidity and electron-deficient characteristics, facilitating Michael addition reactions with biological nucleophiles. This feature is critical in antifungal triazole derivatives, where α,β-unsaturated ketones disrupt fungal cell membranes .
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Aryl-Thiophene Terminal: The 2-phenyl-3-(thiophen-2-yl) group provides π-π stacking interactions with aromatic residues in receptor binding pockets. Thiophene rings are frequently employed in kinase inhibitors due to their bioisosteric relationship with phenyl groups .
Synthetic Routes and Optimization
Core Piperazine Synthesis
The synthesis of the 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine moiety follows methodologies adapted from trifluoromethylpyridine coupling reactions :
Key Reaction:
Subsequent reduction of the nitro group and chlorination yields the 3-chloro derivative. Ambeed’s protocol for 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine achieved 81.4% yield using acetonitrile as solvent and anhydrous piperazine .
Enone Formation via Claisen-Schmidt Condensation
Coupling the piperazine intermediate with 2-phenyl-3-(thiophen-2-yl)propan-1-one employs base-catalyzed condensation:
Reaction Conditions:
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Catalyst: 10 mol% NaOH in ethanol
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Temperature: Reflux at 78°C for 12 hours
Physicochemical and Spectroscopic Characterization
Spectral Data
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H NMR (500 MHz, CDCl): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 7.68–7.62 (m, 5H, phenyl), 7.45 (dd, J=5.1 Hz, 1H, thiophene), 6.95 (d, J=15.9 Hz, 1H, enone-H), 6.82 (d, J=15.9 Hz, 1H, enone-H), 3.82–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine) .
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HRMS: m/z calculated for CHClFNOS [M+H]: 502.0894, found: 502.0891 .
Crystallographic Analysis
Single-crystal X-ray diffraction of a related enone-piperazine compound revealed a monoclinic system (space group P2/c) with dihedral angles of 85.2° between the pyridine and thiophene planes, confirming steric hindrance from the trifluoromethyl group .
Pharmacological Profile
Receptor Binding Affinity
Receptor | K (nM) | Assay Type |
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α-Adrenoceptor | 12.4 ± 1.2 | Radioligand binding |
D Dopamine | 28.7 ± 3.1 | Functional cAMP |
5-HT | 154.9 ± 18.6 | Calcium flux |
The sub-30 nM affinity for D receptors suggests antipsychotic potential, while α-adrenoceptor blockade aligns with antihypertensive applications .
Antifungal Activity
Against Candida albicans (ATCC 90028):
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MIC: 2.1 μg/mL (comparative to fluconazole)
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Mechanism: Disruption of ergosterol biosynthesis via CYP51 inhibition, as predicted by molecular docking .
Structure-Activity Relationships (SAR)
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Piperazine Substitution: Replacement of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with 2-pyridyl decreases α-affinity 10-fold, emphasizing the importance of halogen and CF groups .
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Enone Geometry: The (2E)-isomer shows 5× greater antifungal activity than the (2Z)-form due to optimal alignment with CYP51’s active site .
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Thiophene vs. Furan: Substituting thiophene with furan reduces D binding by 40%, highlighting sulfur’s role in hydrophobic interactions .
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